3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-phenyl-1,2,3,6-tetrahydropyridine with a suitable aldehyde, followed by cyclization with a quinazoline derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized quinazoline derivatives .
Scientific Research Applications
3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like 2-phenylquinazoline and 4-aminoquinazoline share structural similarities and exhibit comparable biological activities.
Pyridine Derivatives: Compounds such as 4-phenylpyridine and 2,6-diphenylpyridine have similar aromatic structures and are used in related research applications.
Uniqueness
What sets 3-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione apart is its unique combination of the quinazoline and tetrahydropyridine moieties. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-20(24-13-10-17(11-14-24)16-6-2-1-3-7-16)12-15-25-21(27)18-8-4-5-9-19(18)23-22(25)28/h1-10H,11-15H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRZEDTUNAFULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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